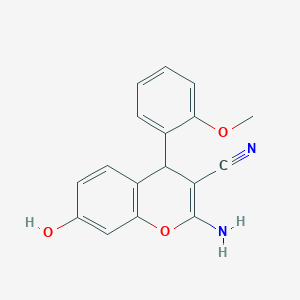![molecular formula C17H17BrN2O4 B11538317 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 4-hydroxyacetophenone.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base like pyridine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-hydroxyacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium azide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide moiety can form hydrogen bonds with active sites, while the phenoxy and methoxy groups can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- N’-(4-hydroxyphenyl)acetohydrazide
- 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C17H17BrN2O4 |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-11(12-3-6-14(21)7-4-12)19-20-17(22)10-24-15-8-5-13(18)9-16(15)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-11+ |
Clave InChI |
XIFGBAIKQMHUEM-YBFXNURJSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)O |
SMILES canónico |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538245.png)
![(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11538261.png)
![(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11538266.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11538268.png)
![2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11538274.png)

![2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11538289.png)
![3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538294.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11538303.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11538314.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11538316.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)

